(S)-(-)-pindolol

Vue d'ensemble

Description

(S)-(-)-pindolol is a pindolol. It is an enantiomer of a (R)-(+)-pindolol.

Activité Biologique

(S)-(-)-Pindolol, a selective beta-blocker, has garnered attention for its diverse biological activities, particularly in the context of cancer cachexia and mood disorders. This article synthesizes recent findings on its pharmacological effects, mechanisms of action, and clinical implications based on various studies.

Overview of this compound

This compound is a non-selective beta-adrenergic antagonist with partial agonist activity at beta-2 receptors. It is primarily used in the treatment of hypertension and anxiety disorders. Its unique pharmacological profile allows it to exert various metabolic effects that can be beneficial in specific clinical scenarios, particularly in patients suffering from cancer cachexia.

-

Beta-Adrenergic Receptor Modulation :

- Beta-1 Receptor : Inhibition leads to decreased heart rate and blood pressure.

- Beta-2 Receptor : Partial agonism enhances metabolic activity and may improve muscle mass and appetite.

- Serotonin Receptor Interaction :

- Impact on Metabolism :

Cancer Cachexia

Recent studies have highlighted the efficacy of this compound in managing cancer cachexia:

- Phase 2a Clinical Trial : Demonstrated significant weight gain and improvement in fat-free mass among patients treated with S-pindolol compared to placebo. Patients receiving a 10 mg dose showed a median weight gain of 2.83 kg over 16 weeks .

- Animal Studies : In murine models of pancreatic and lung cancer cachexia, S-pindolol significantly reduced body weight loss and improved grip strength compared to placebo-treated controls. For instance, treated mice exhibited less than half the weight loss seen in untreated counterparts (-0.9 g vs. -2.2 g) over the study period .

| Study Type | Dose (mg/kg/day) | Weight Change (g) | Grip Strength Improvement (g) |

|---|---|---|---|

| Phase 2 Clinical Trial | 10 | +2.83 | N/A |

| Mouse Model (KPC) | 3 | -0.9 | +32.7 |

| Mouse Model (LLC) | 3 | N/A | Significant |

Mood Disorders

This compound has been explored as an augmentation strategy for antidepressants:

- PET Imaging Studies : Indicated that higher doses of pindolol achieved significant occupancy at the 5-HT1A receptors, suggesting potential benefits in enhancing antidepressant efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics:

Applications De Recherche Scientifique

Pharmacological Profile

(S)-(-)-pindolol exhibits non-selective beta-adrenergic blocking activity with intrinsic sympathomimetic properties. It is known to modulate cardiovascular responses and has been used in the management of various conditions, including hypertension and anxiety disorders. Its unique pharmacological profile allows it to influence both heart rate and vascular resistance, making it a versatile therapeutic agent.

Management of Hypertension

This compound is primarily indicated for the treatment of mild to moderate hypertension. It can be used alone or in combination with diuretics, showing effectiveness comparable to other beta-blockers like propranolol. The drug's ability to reduce blood pressure while minimizing central nervous system side effects is particularly beneficial for patients sensitive to such reactions .

Cancer Cachexia

Recent studies have highlighted the potential of this compound in treating cancer cachexia, a debilitating condition characterized by severe weight loss and muscle wasting associated with various cancers. A phase 2b/3 clinical trial is currently underway to evaluate S-pindolol benzoate (a derivative) for this purpose. Preliminary results indicate that S-pindolol significantly reduces muscle loss and improves grip strength in murine models of pancreatic and lung cancer cachexia .

Key Findings:

- In animal studies, treatment with S-pindolol resulted in a significant reduction in weight loss compared to placebo groups, demonstrating its anti-catabolic effects .

- The drug improved cardiac function and reduced mortality rates in cachectic models, suggesting its potential as a dual-action therapy that addresses both muscle wasting and cardiovascular health .

Case Study 1: S-pindolol Benzoate in Cancer Cachexia

A recent trial focused on the efficacy of S-pindolol benzoate in patients suffering from cachexia due to colorectal cancer. This study aims to establish the drug's safety profile and its ability to improve muscle mass and overall quality of life for affected patients .

Case Study 2: Preclinical Models

In preclinical studies involving mice with induced cancer cachexia, S-pindolol administration led to:

- A significant reduction in total weight loss (less than half compared to placebo).

- Preservation of lean body mass and improved muscle strength metrics such as grip strength .

Summary of Research Findings

| Application | Study Type | Key Outcomes |

|---|---|---|

| Hypertension | Clinical Trials | Effective blood pressure control; fewer CNS side effects |

| Cancer Cachexia | Phase 2 Trials | Reduced muscle loss; improved cardiac function |

| Preclinical Studies | Animal Models | Enhanced grip strength; preserved lean mass |

Propriétés

IUPAC Name |

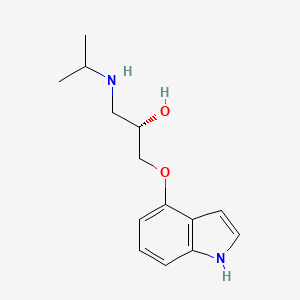

(2S)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKKSLKJUAGIC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873364 | |

| Record name | (S)-(-)-Pindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26328-11-0 | |

| Record name | (-)-Pindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26328-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pindolol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Pindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINDOLOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E34B58KY5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: (S)-(-)-pindolol primarily interacts with β-adrenergic receptors, displaying equal affinity for both β1 and β2 subtypes [, , , ]. Additionally, it demonstrates affinity for 5-HT1A receptors [, , ].

ANone: Unlike traditional β-blockers, this compound possesses partial agonist activity, also known as intrinsic sympathomimetic activity (ISA) []. This means it can stimulate β-adrenergic receptors to a lesser degree while simultaneously blocking the effects of endogenous agonists like adrenaline and noradrenaline.

ANone: this compound's binding to 5-HT1A receptors can influence various cellular processes. For example, it has been shown to antagonize both 5-HT-stimulated and spiperone-inhibited [35S]GTPγS binding in cloned 5-HT1A receptors, suggesting its potential to modulate receptor signaling pathways [].

ANone: The molecular formula of this compound is C14H20N2O2, and its molecular weight is 248.32 g/mol [].

ANone: Crystallographic data confirming the absolute configuration of this compound has been reported [].

ANone: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is frequently used for the sensitive and stereoselective analysis of this compound in plasma and pharmaceutical products [].

ANone: Yes, chiral stationary phases like Chiralpak IB, based on cellulose tris(3,5-dimethylphenylcarbamate), have proven effective in resolving this compound enantiomers [].

ANone: The (S)-enantiomer of pindolol exhibits greater β-blocking potency compared to the (R)-enantiomer [, ]. This highlights the significance of stereochemistry in determining the pharmacological profile of pindolol.

ANone: Iodination of this compound has been shown to increase its affinity for β-adrenergic receptors, highlighting the influence of halogen substitutions on receptor binding [].

ANone: Unlike many other β-blockers, this compound undergoes minimal first-pass metabolism in the liver, contributing to its relatively long duration of action [].

ANone: Yes, acidification of urine using agents like ammonium chloride significantly enhances the renal clearance of both this compound and its (R)-enantiomer []. This underscores the role of urinary pH in modulating the elimination of weakly basic drugs like pindolol.

ANone: this compound has been studied in preclinical models of cancer cachexia, such as the Yoshida AH-130 rat model and the Lewis lung carcinoma (LLC) mouse model, demonstrating promising results in reducing cachexia and improving survival [, ].

ANone: Yes, this compound is a substrate for the organic cation transporter involved in renal elimination. Co-administration with cimetidine, a known inhibitor of this transporter, can stereoselectively inhibit pindolol's renal clearance [].

ANone: Yes, other beta-blockers such as (S)-propranolol, tertatolol, and bopindolol also possess partial agonist activity and have been explored for their potential in treating cachexia [].

ANone: The synthesis of this compound was first reported in the late 1960s [, ]. A significant milestone was the recognition of its unique pharmacological profile, including its partial agonist activity and potential for diverse therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.